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Compound of Interest

Compound Name: 3-Phenylcyclobutanone

Cat. No.: B1345705 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 3-
phenylcyclobutanone, a versatile building block in organic synthesis. Designed for

researchers, scientists, and professionals in drug development, this document offers a detailed

examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data that define the structure and purity of this compound. Beyond a simple presentation

of data, this guide delves into the causal relationships behind the spectral features, providing a

robust framework for the confident identification and characterization of 3-
phenylcyclobutanone.

Introduction
3-Phenylcyclobutanone is a cyclic ketone of significant interest in medicinal and synthetic

chemistry due to its strained four-membered ring and the presence of a phenyl substituent.

This unique combination of structural features imparts distinct reactivity, making it a valuable

precursor for a variety of more complex molecules. Accurate and unambiguous characterization

of 3-phenylcyclobutanone is paramount for its effective use in research and development.

Spectroscopic techniques provide a powerful and non-destructive means to elucidate its

molecular structure and confirm its identity. This guide will systematically explore the ¹H NMR,

¹³C NMR, IR, and MS data, offering expert interpretation and practical insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed

information about the chemical environment, connectivity, and stereochemistry of atoms within

a molecule.

Experimental Protocol: NMR Data Acquisition
High-resolution ¹H and ¹³C NMR spectra of 3-phenylcyclobutanone are typically acquired on

a spectrometer operating at a field strength of 300 MHz or higher.

Methodology:

Sample Preparation: A sample of 5-10 mg of 3-phenylcyclobutanone is dissolved in

approximately 0.6 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃), in a 5

mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal

standard for chemical shift referencing (δ = 0.00 ppm).

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. Standard acquisition parameters are employed, including a 90° pulse angle and a

relaxation delay of 1-2 seconds.

Data Acquisition: For a ¹H NMR spectrum, 16 to 64 scans are typically acquired to ensure a

good signal-to-noise ratio. For a ¹³C NMR spectrum, which is inherently less sensitive,

several hundred to a few thousand scans may be necessary.

Data Processing: The acquired free induction decay (FID) is subjected to Fourier

transformation to generate the frequency-domain NMR spectrum. Phase and baseline

corrections are applied to obtain a clean and interpretable spectrum.

¹H NMR Spectroscopy of 3-Phenylcyclobutanone
The ¹H NMR spectrum of 3-phenylcyclobutanone provides a wealth of information regarding

the number of distinct proton environments, their electronic surroundings, and their spatial

relationships.

¹H NMR Spectral Data (CDCl₃, 90 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.29 Multiplet 5H
Aromatic protons

(C₆H₅)

3.61 Multiplet 1H Methine proton (CH)

3.23 Multiplet 4H
Methylene protons

(CH₂)

Interpretation:

The ¹H NMR spectrum of 3-phenylcyclobutanone is consistent with its molecular structure.

Aromatic Region (δ 7.29 ppm): The multiplet integrating to five protons in the downfield

region is characteristic of the protons on the monosubstituted benzene ring. The overlapping

signals arise from the subtle differences in the chemical environments of the ortho, meta,

and para protons.

Methine Proton (δ 3.61 ppm): The multiplet at 3.61 ppm corresponds to the single proton

attached to the carbon bearing the phenyl group (the methine proton). This proton is

deshielded due to the inductive effect of the adjacent phenyl ring. Its multiplicity arises from

coupling to the neighboring methylene protons on the cyclobutane ring.

Methylene Protons (δ 3.23 ppm): The multiplet at 3.23 ppm, integrating to four protons, is

assigned to the two methylene groups of the cyclobutane ring. These protons are

diastereotopic, meaning they are in different chemical environments, which can lead to

complex splitting patterns. The proximity to the electron-withdrawing carbonyl group results

in their downfield chemical shift.

Caption: Key ¹H NMR assignments for 3-phenylcyclobutanone.

¹³C NMR Spectroscopy of 3-Phenylcyclobutanone
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.
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¹³C NMR Spectral Data (CDCl₃, 22.5 MHz)

Chemical Shift (δ) ppm Assignment

207.2 Carbonyl Carbon (C=O)

141.6 Quaternary Aromatic Carbon (C-ipso)

128.8 Aromatic CH

126.8 Aromatic CH

52.1 Methylene Carbon (CH₂)

38.3 Methine Carbon (CH)

Interpretation:

The ¹³C NMR spectrum exhibits six distinct signals, which aligns with the number of unique

carbon environments in 3-phenylcyclobutanone.

Carbonyl Carbon (δ 207.2 ppm): The signal at the lowest field is characteristic of a ketone

carbonyl carbon.

Aromatic Carbons (δ 126.8 - 141.6 ppm): Four signals are observed in the aromatic region.

The signal at 141.6 ppm corresponds to the quaternary carbon of the phenyl ring directly

attached to the cyclobutane ring. The signals at 128.8 and 126.8 ppm are assigned to the

protonated aromatic carbons.

Aliphatic Carbons (δ 38.3 and 52.1 ppm): The two upfield signals correspond to the sp³-

hybridized carbons of the cyclobutane ring. The signal at 52.1 ppm is assigned to the two

equivalent methylene carbons adjacent to the carbonyl group, while the signal at 38.3 ppm

corresponds to the methine carbon bearing the phenyl group.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.
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Experimental Protocol: IR Data Acquisition
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

Sample Preparation: A small amount of the solid 3-phenylcyclobutanone can be analyzed

as a KBr pellet. Alternatively, a thin film can be prepared by dissolving the sample in a

volatile solvent (e.g., dichloromethane), depositing the solution onto a salt plate (e.g., NaCl

or KBr), and allowing the solvent to evaporate.

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr

pellet) is first recorded. The sample is then placed in the beam path, and the sample

spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise

ratio.

Data Processing: The instrument's software automatically ratios the sample spectrum to the

background spectrum to produce the final transmittance or absorbance spectrum.

IR Spectroscopy of 3-Phenylcyclobutanone
The IR spectrum of 3-phenylcyclobutanone displays characteristic absorption bands that

confirm the presence of its key functional groups.

IR Spectral Data (Liquid Film)

Wavenumber (cm⁻¹) Intensity Assignment

3060, 3030 Medium Aromatic C-H Stretch

2960, 2920 Medium Aliphatic C-H Stretch

1780 Strong C=O Stretch (Ketone)

1600, 1495, 1450 Medium-Weak Aromatic C=C Stretch

750, 700 Strong
C-H Out-of-plane Bending

(Monosubstituted Benzene)
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Interpretation:

C=O Stretch (1780 cm⁻¹): The most prominent feature in the IR spectrum is the strong

absorption band at 1780 cm⁻¹. This high frequency for a carbonyl stretch is characteristic of

a ketone within a strained four-membered ring. The ring strain increases the s-character of

the C-C bonds adjacent to the carbonyl group, which in turn strengthens and shortens the

C=O bond, leading to a higher vibrational frequency compared to acyclic or larger-ring

ketones (typically 1715 cm⁻¹).

C-H Stretches (3100-2800 cm⁻¹): The absorptions above 3000 cm⁻¹ (3060 and 3030 cm⁻¹)

are indicative of C-H stretching vibrations of the aromatic ring. The bands below 3000 cm⁻¹

(2960 and 2920 cm⁻¹) are due to the C-H stretching of the aliphatic cyclobutane ring.

Aromatic C=C Stretches (1600-1450 cm⁻¹): The absorptions in this region are characteristic

of the carbon-carbon double bond stretching vibrations within the benzene ring.

C-H Bending (750 and 700 cm⁻¹): The strong bands in the fingerprint region are due to the

out-of-plane C-H bending vibrations of the monosubstituted phenyl group.
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3-Phenylcyclobutanone IR Spectroscopy
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Caption: Key IR absorptions of 3-phenylcyclobutanone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1345705?utm_src=pdf-body-img
https://www.benchchem.com/product/b1345705?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as structural information based on its fragmentation pattern upon

ionization.

Experimental Protocol: Mass Spectrometry Data
Acquisition
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively

small, volatile organic molecules like 3-phenylcyclobutanone.

Methodology:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a

positively charged molecular ion (M⁺•).

Fragmentation: The molecular ion is a radical cation with excess energy, which often leads to

its fragmentation into smaller, charged fragments and neutral species.

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z, generating the mass spectrum.

Mass Spectrometry of 3-Phenylcyclobutanone
The mass spectrum of 3-phenylcyclobutanone provides the molecular weight and

characteristic fragmentation patterns.

Mass Spectral Data (EI)
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m/z Relative Intensity (%) Assignment

146 35 Molecular Ion [M]⁺•

118 100 [M - CO]⁺•

117 95 [M - CO - H]⁺

104 45 [C₈H₈]⁺• (Styrene)

91 50 [C₇H₇]⁺ (Tropylium ion)

77 30 [C₆H₅]⁺ (Phenyl cation)

Interpretation:

Molecular Ion (m/z 146): The peak at m/z 146 corresponds to the molecular ion (M⁺•),

confirming the molecular weight of 3-phenylcyclobutanone (C₁₀H₁₀O).

Base Peak (m/z 118): The most abundant fragment ion, the base peak, is observed at m/z

118. This corresponds to the loss of a neutral carbon monoxide molecule (CO, 28 Da) from

the molecular ion, a characteristic fragmentation pathway for cyclic ketones.

Other Key Fragments:

m/z 117: Loss of a hydrogen atom from the [M - CO]⁺• fragment.

m/z 104: This fragment corresponds to the styrene radical cation, which can be formed via

a retro-[2+2] cycloaddition reaction.

m/z 91: A common fragment in molecules containing a benzyl group, this is attributed to

the stable tropylium cation.

m/z 77: This peak is characteristic of the phenyl cation, resulting from the cleavage of the

bond between the phenyl ring and the cyclobutane ring.
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Caption: Key fragmentation pathways of 3-phenylcyclobutanone in EI-MS.

Summary of Spectroscopic Data
The following table provides a consolidated summary of the key spectroscopic data for 3-
phenylcyclobutanone.
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Technique Key Features and Interpretations

¹H NMR

Aromatic protons (δ ~7.3 ppm), methine proton

(δ ~3.6 ppm), and methylene protons (δ ~3.2

ppm).

¹³C NMR

Carbonyl carbon (δ ~207 ppm), aromatic

carbons (δ 127-142 ppm), methylene carbons (δ

~52 ppm), and methine carbon (δ ~38 ppm).

IR

Strong C=O stretch at a high frequency (~1780

cm⁻¹) characteristic of a strained

cyclobutanone. Aromatic and aliphatic C-H

stretches.

MS

Molecular ion at m/z 146. Characteristic

fragmentation includes the loss of CO (m/z 118)

and the formation of a styrene radical cation

(m/z 104).

Conclusion
The comprehensive spectroscopic analysis of 3-phenylcyclobutanone presented in this guide

provides a robust and self-validating framework for its unequivocal identification. The ¹H and

¹³C NMR spectra precisely map the proton and carbon skeletons, while the IR spectrum

confirms the presence of the key carbonyl and phenyl functional groups, with the C=O

stretching frequency providing a signature for the strained cyclobutane ring. The mass

spectrum corroborates the molecular weight and reveals characteristic fragmentation patterns

that are diagnostic for this class of compounds. For researchers and professionals in the

chemical sciences, a thorough understanding of these spectroscopic signatures is essential for

ensuring the quality and identity of 3-phenylcyclobutanone in their synthetic and

developmental endeavors.

To cite this document: BenchChem. [The Spectroscopic Signature of 3-
Phenylcyclobutanone: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1345705#spectroscopic-data-for-
3-phenylcyclobutanone-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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